molecular formula C15H17N3O2 B566843 tert-Butyl (6-phenylpyrazin-2-yl)carbamate CAS No. 1242333-56-7

tert-Butyl (6-phenylpyrazin-2-yl)carbamate

Cat. No.: B566843
CAS No.: 1242333-56-7
M. Wt: 271.32
InChI Key: QVXDULKOBSXSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-phenylpyrazin-2-yl)carbamate is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a carbamate-protected amine group on a pyrazine ring, a privileged structure in pharmaceutical design. The tert-butyloxycarbonyl (Boc) protecting group is a standard in organic synthesis for its stability under a wide range of conditions and its reversible deprotection under mild acidic conditions . The core structure of this molecule, which combines a phenyl-substituted pyrazine, is frequently employed in the synthesis of more complex molecules. Its primary research value lies in its role as a versatile building block for the construction of potential active pharmaceutical ingredients (APIs), such as kinase inhibitors and other small-molecule therapeutics . The 2,6-substitution pattern on the pyrazine ring is a key motif for binding to various biological targets, making this reagent crucial for structure-activity relationship (SAR) studies and lead optimization in early-stage drug development campaigns . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl N-(6-phenylpyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-15(2,3)20-14(19)18-13-10-16-9-12(17-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXDULKOBSXSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745349
Record name tert-Butyl (6-phenylpyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242333-56-7
Record name tert-Butyl (6-phenylpyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard BOC Protection Protocol

The patented method employs a coupling agent system consisting of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) to facilitate the reaction between 6-phenylpyrazin-2-amine and (BOC)₂O. Triethylamine (TEA) is used as a base to neutralize the hydrochloric acid generated during the reaction. The general procedure is as follows:

  • Reagents and Stoichiometry :

    • Molar ratio: 6-phenylpyrazin-2-amine : (BOC)₂O : EDCI : HOBT : TEA = 1 : 1.5–2 : 1.5–3 : 0.05–0.1 : 1.5–3.

    • Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), methanol, or 1,4-dioxane.

  • Reaction Conditions :

    • Temperature: Room temperature (20–25°C).

    • Duration: 0.5–2 hours under vigorous stirring.

    • Monitoring: Thin-layer chromatography (TLC) to track amine consumption.

  • Workup :

    • The reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate.

    • Purification via column chromatography yields the product in 80–90% purity.

Table 1: Optimal Reaction Conditions for BOC Protection

ParameterOptimal Value
SolventTHF or DCM
Catalyst SystemEDCI/HOBT/TEA
Molar Ratio (Amine:BOC)1:1.8
Reaction Time1 hour
Yield85–90%

Mechanistic Insights into the BOC Protection Reaction

The reaction proceeds via activation of (BOC)₂O by EDCI, forming an O-acylisourea intermediate. HOBT acts as a nucleophilic catalyst, stabilizing the intermediate and preventing side reactions such as N-acylurea formation. TEA ensures deprotonation of the pyrazine amine, enhancing its nucleophilicity. The mechanism can be summarized as:

  • Activation Phase :
    (BOC)2O+EDCIO-acylisourea+Byproducts\text{(BOC)}_2\text{O} + \text{EDCI} \rightarrow \text{O-acylisourea} + \text{Byproducts}

  • Aminolysis :
    O-acylisourea+6-phenylpyrazin-2-aminetert-Butyl carbamate+EDCI-Urea\text{O-acylisourea} + \text{6-phenylpyrazin-2-amine} \rightarrow \text{tert-Butyl carbamate} + \text{EDCI-Urea}

This pathway minimizes undesired di-BOC substitution, a common issue in traditional methods using 4-dimethylaminopyridine (DMAP).

Comparative Analysis of Solvent Systems

The choice of solvent significantly impacts reaction efficiency and selectivity. Data from the patent indicates:

  • THF : Provides optimal solubility for both amine and (BOC)₂O, achieving 90% yield.

  • DCM : Yields 85–88% but requires longer reaction times (1.5–2 hours).

  • Methanol : Leads to partial decomposition of EDCI, reducing yield to 70–75%.

  • 1,4-Dioxane : Comparable to THF but with higher environmental toxicity.

Scalability and Industrial Applicability

The protocol demonstrates excellent scalability, with gram-scale reactions maintaining yields above 85%. Key considerations for industrial adaptation include:

  • Cost Efficiency : EDCI and HOBT are reusable after extraction, lowering reagent costs.

  • Safety : Room-temperature conditions mitigate thermal hazards.

  • Purification : Column chromatography remains the primary purification method, though recrystallization in ethyl acetate/hexane mixtures offers a viable alternative.

Challenges and Limitations

While the EDCI/HOBT system excels in selectivity, it faces limitations:

  • Moisture Sensitivity : EDCI degrades in the presence of water, necessitating anhydrous conditions.

  • Byproduct Formation : Traces of EDCI-derived urea require careful washing.

  • Substrate Scope : Electron-withdrawing groups on the pyrazine ring may necessitate higher catalyst loadings.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-Butyl (6-phenylpyrazin-2-yl)carbamate involves the formation of a stable carbamate protecting group on the amine. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The protecting group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between tert-Butyl (6-phenylpyrazin-2-yl)carbamate and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Pyrazine 6-Ph, 2-Boc C₁₅H₁₇N₃O₂ 271.32 (calculated) High polarity (two N atoms), aromatic
tert-Butyl (6-chloropyridin-2-yl)carbamate Pyridine 6-Cl, 2-Boc C₁₀H₁₃ClN₂O₂ 228.68 Single N atom, electron-withdrawing Cl
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridine 6-NH₂, 2-(Boc-methyl) C₁₂H₁₉N₃O₂ 237.30 Amino group enhances nucleophilicity
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-F, 4-OH, 6-Me, 2-Boc C₁₁H₁₆FN₃O₃ 257.26 Fluorine increases metabolic stability
(R)-N-(3-(8-Amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide Imidazo[1,2-a]pyrazine Complex substituents C₂₄H₂₂FN₇O₂ 483.48 Fused ring system, multiple functional groups

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) enhance stability but reduce reactivity, while amino or methoxy groups increase solubility and binding affinity .
  • Molecular Weight: Bulkier substituents (e.g., phenyl, fused rings) significantly increase molecular weight, affecting pharmacokinetic properties like absorption and distribution .

Biological Activity

Tert-butyl (6-phenylpyrazin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant pharmacological properties.

Chemical Structure

The compound can be represented by the following structure:

C14H18N2O2\text{C}_14\text{H}_{18}\text{N}_2\text{O}_2

This structure consists of a tert-butyl group attached to a carbamate functional group, linked to a phenylpyrazine moiety. The presence of these functional groups is crucial for its biological activity.

This compound has been shown to interact with various biological pathways:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has demonstrated the ability to inhibit specific PTPs, which are critical in regulating signaling pathways involved in cell growth and differentiation. This inhibition can lead to altered cellular responses in cancer cells, promoting apoptosis or inhibiting proliferation .
  • Impact on MAPK Pathway : By interfering with the MAPK signaling pathway, which is often dysregulated in cancer, this compound may reduce the growth and survival of tumor cells. Studies have shown that compounds targeting this pathway can effectively suppress oncogenic signaling .

Biological Activity in Cancer Models

Research has highlighted the efficacy of this compound across various cancer cell lines:

Table 1: Summary of Biological Activity in Cancer Cell Lines

Cell LineConcentration (µM)Effect ObservedReference
MCF7 (Breast)0.00117% reduction in viability
A549 (Lung)0.0128% reduction in viability
HCT116 (Colon)0.127% reduction in viability
HeLa (Cervical)1Induction of apoptosis

The data indicate that even low concentrations of the compound can significantly affect cell viability, suggesting potent anti-cancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound induces apoptosis in cancer cells through caspase activation and mitochondrial dysfunction. Specifically, flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptosis .
  • Animal Models : In vivo studies using xenograft models showed that administration of this compound led to significant tumor regression compared to control groups. The compound's effectiveness was attributed to its ability to modulate immune responses and enhance anti-tumor activity through T-cell activation .
  • Combination Therapies : Research also explored the potential of combining this compound with other therapeutic agents, such as immune checkpoint inhibitors. Preliminary results indicated synergistic effects, enhancing overall efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-Butyl (6-phenylpyrazin-2-yl)carbamate, and how can reaction conditions be optimized to minimize side products?

  • Methodology :

  • Stepwise Functionalization : Use a Boc-protection strategy, as exemplified in analogous carbamate syntheses (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate, CAS 1799420-92-0) . Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (1.2–1.5 equivalents of Boc-anhydride) to suppress competing acylation or overalkylation.
  • Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for coupling pyrazine intermediates with phenylboronic acids, ensuring inert atmosphere (N₂/Ar) to prevent catalyst deactivation .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (CH₂Cl₂/hexane) to isolate the product with >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Analytical Workflow :

  • NMR : Assign peaks using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆), focusing on diagnostic signals: Boc tert-butyl (~1.4 ppm, singlet) and pyrazine aromatic protons (~8.5–9.0 ppm) .
  • X-Ray Diffraction : For unambiguous confirmation, grow single crystals via slow evaporation (CHCl₃/MeOH) and refine structures using SHELXL (space group determination, R-factor <5%) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (positive mode), targeting [M+H]⁺ or [M+Na]⁺ adducts.

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

  • Stability Protocol :

  • Temperature : Store at 2–8°C in a refrigerated, airtight container to prevent hydrolysis of the Boc group .
  • Light Sensitivity : Protect from UV exposure using amber glass vials.
  • Incompatibilities : Avoid strong acids/bases (risk of deprotection) and oxidizing agents (risk of N-oxide formation) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the pyrazine ring) be resolved during structural refinement?

  • Advanced Refinement Techniques :

  • Disorder Modeling : Use SHELXL’s PART and AFIX commands to model positional disorder, applying isotropic displacement parameters for minor occupancy sites .
  • Twinned Data : For twinned crystals (common in phenyl-substituted heterocycles), apply HKLF5 in SHELXL and validate with ROTAX/ORTEP-3 .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and ensure compliance with IUCr standards.

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Mechanistic Analysis :

  • Oxidative Addition : The pyrazine ring’s electron-deficient nature facilitates oxidative addition of aryl halides to Pd(0), forming Pd(II) intermediates.
  • Transmetallation : Phenylboronic acids transfer the aryl group to Pd(II), with rate-limiting steps influenced by steric hindrance from the Boc group .
  • Computational Support : Validate using DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for key steps.

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Troubleshooting Workflow :

  • Solvent Effects : Recalculate shifts using PCM models (e.g., Gaussian09) to account for CDCl₃ polarity .
  • Conformational Sampling : Perform MD simulations (e.g., AMBER) to identify dominant rotamers influencing shift deviations.
  • Paramagnetic Impurities : Filter samples through celite or Chelex resin to remove trace metals causing peak broadening.

Contradiction Analysis

Q. How to reconcile conflicting decomposition products reported under thermal stress (e.g., CO vs. NOₓ release)?

  • Experimental Design :

  • TGA-MS : Perform thermogravimetric analysis coupled with mass spectrometry (N₂ atmosphere, 10°C/min) to identify volatile fragments (m/z 28 for CO, m/z 30/46 for NO/NO₂) .
  • Control Studies : Compare with tert-butyl carbamate analogs to isolate decomposition pathways specific to the pyrazine moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.